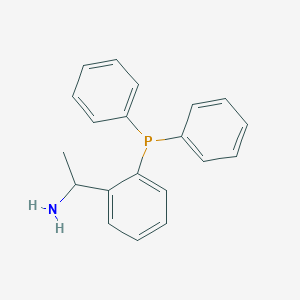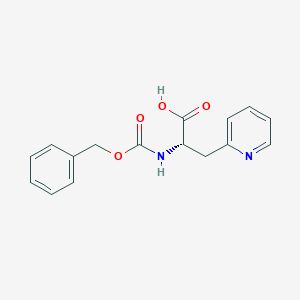
Cbz-2'-pyridyl-L-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-2’-pyridyl-L-Ala can be synthesized through a multi-step process involving the protection of the amino group of L-alanine with a benzyl carbamate group and the introduction of a pyridyl group at the 2’ position. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production of Cbz-2’-pyridyl-L-Ala typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Cbz-2’-pyridyl-L-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding free amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.
Substitution: Reagents such as halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include free amines, substituted pyridyl derivatives, and various oxidized forms of the compound.
Scientific Research Applications
Cbz-2’-pyridyl-L-Ala has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Cbz-2’-pyridyl-L-Ala is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cbz-2’-pyridyl-L-Ala involves its interaction with specific molecular targets, such as enzymes and receptors. The Cbz protecting group can be selectively removed under mild conditions, allowing the free amine to interact with biological targets. The pyridyl group enhances the compound’s binding affinity and specificity for certain enzymes and receptors, facilitating its use in biochemical assays and drug development.
Comparison with Similar Compounds
Cbz-2’-pyridyl-L-Ala can be compared with other similar compounds, such as:
N-Boc-2’-pyridyl-L-Ala: Features a tert-butyl carbamate (Boc) protecting group instead of Cbz.
N-Fmoc-2’-pyridyl-L-Ala: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
N-Alloc-2’-pyridyl-L-Ala: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
Cbz-2’-pyridyl-L-Ala is unique due to its combination of the Cbz protecting group and the pyridyl moiety, which provides distinct chemical reactivity and biological activity compared to other protected amino acids.
Properties
CAS No. |
37535-55-0 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(10-13-8-4-5-9-17-13)18-16(21)22-11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI Key |
BTGYYJGNWHQHEJ-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=N2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


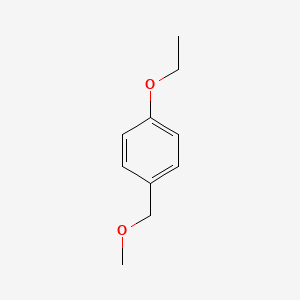

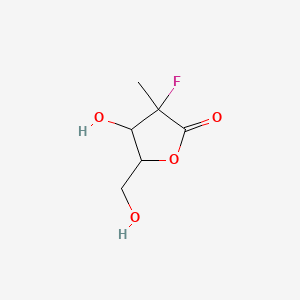
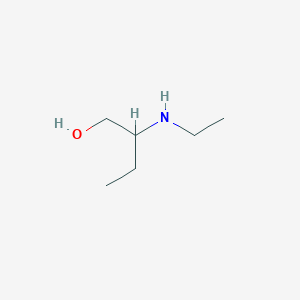
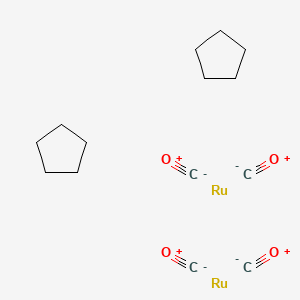
![1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13391193.png)
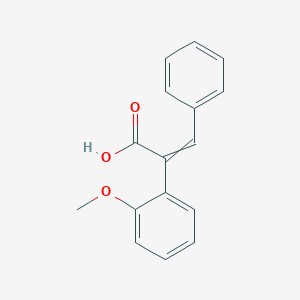
![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)
![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)
![9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine](/img/structure/B13391225.png)
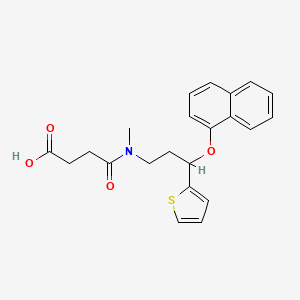
![sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)
![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)
